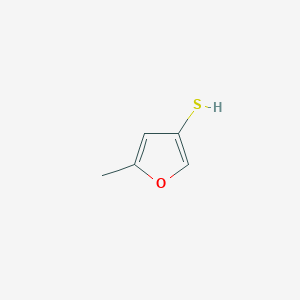
5-Methylfuran-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylfuran-3-thiol is an organic compound with the molecular formula C5H6OS. It is a sulfur-containing heterocyclic compound, characterized by a furan ring substituted with a methyl group at the 5-position and a thiol group at the 3-position. This compound is known for its strong odor and is used in various applications, including flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylfuran-3-thiol can be synthesized through several methods. One common approach involves the reaction of 5-methylfurfural with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of 5-methylfurfural followed by thiolation. The use of advanced catalysts and optimized reaction conditions enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkyl or acyl substituted furan derivatives.
Scientific Research Applications
5-Methylfuran-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the flavor and fragrance industry for its strong odor and unique properties.
Mechanism of Action
The mechanism of action of 5-Methylfuran-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their function. Additionally, the furan ring can participate in electron transfer reactions, influencing cellular redox states. These interactions contribute to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran-3-thiol: Similar structure but with the methyl group at the 2-position.
3-Methylfuran-2-thiol: Similar structure but with the thiol group at the 2-position.
5-Methylfuran-2-thiol: Similar structure but with the thiol group at the 2-position.
Uniqueness
5-Methylfuran-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
56078-97-8 |
|---|---|
Molecular Formula |
C5H6OS |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
5-methylfuran-3-thiol |
InChI |
InChI=1S/C5H6OS/c1-4-2-5(7)3-6-4/h2-3,7H,1H3 |
InChI Key |
HHVWAQYIXICMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















